N-(2-benzoyl-1-benzofuran-3-yl)-3-methylbutanamide

Anticonvulsant Maximal electroshock seizure (MES) Isovaleramide pharmacophore

N-(2-benzoyl-1-benzofuran-3-yl)-3-methylbutanamide (molecular formula C₂₀H₁₉NO₃; MW ≈ 321.4 g/mol) is a fully synthetic small molecule belonging to the 2‑benzoylbenzofuran‑3‑amide class. The compound integrates a benzofuran heterocycle, a 2‑benzoyl substituent, and an isovaleramide (3‑methylbutanamide) side chain.

Molecular Formula C20H19NO3
Molecular Weight 321.4 g/mol
Cat. No. B11573169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-benzoyl-1-benzofuran-3-yl)-3-methylbutanamide
Molecular FormulaC20H19NO3
Molecular Weight321.4 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)C3=CC=CC=C3
InChIInChI=1S/C20H19NO3/c1-13(2)12-17(22)21-18-15-10-6-7-11-16(15)24-20(18)19(23)14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3,(H,21,22)
InChIKeyNRTPUTFCWPVQPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-benzoyl-1-benzofuran-3-yl)-3-methylbutanamide – Structural Baseline for Anticonvulsant Screening Procurement


N-(2-benzoyl-1-benzofuran-3-yl)-3-methylbutanamide (molecular formula C₂₀H₁₉NO₃; MW ≈ 321.4 g/mol) is a fully synthetic small molecule belonging to the 2‑benzoylbenzofuran‑3‑amide class. The compound integrates a benzofuran heterocycle, a 2‑benzoyl substituent, and an isovaleramide (3‑methylbutanamide) side chain. Published primary literature on the benzofuran‑amide scaffold demonstrates anticonvulsant activity in the maximal electroshock seizure (MES) model [1] [2], while the isovaleramide moiety itself is a validated anticonvulsant pharmacophore isolated from Valeriana pavonii and shown to afford 90% protection in the MES test at 100 mg/kg p.o. [3].

Why Simple In‑Class Substitution Fails for N-(2-benzoyl-1-benzofuran-3-yl)-3-methylbutanamide


Within the 2‑benzoylbenzofuran‑3‑amide series, even subtle changes to the amide side‑chain architecture produce divergent anticonvulsant activity and neurotoxicity profiles. The 2012 Kamal & Shakya study demonstrated that among six closely related N‑(2‑benzoylbenzofuran‑3‑yl)‑4‑(substituted)butanamide analogs, only four compounds showed potent anti‑MES activity while two were largely inactive [1]. Similarly, propanamide‑linked analogs (Kamal et al., 2013) exhibited compound‑dependent protection at 30 mg/kg and 100 mg/kg in the MES and scMET tests, with the most active compound (6h) reaching protection at both dose levels [2]. The 3‑methylbutanamide branch present in the target compound is absent from both of these published comparator series, creating a distinct linker topology whose pharmacological consequences cannot be predicted by mere extrapolation from linear butanamide or propanamide data. Generic substitution therefore risks selecting a compound with undetermined efficacy or safety.

Quantitative Differentiation Evidence for N-(2-benzoyl-1-benzofuran-3-yl)-3-methylbutanamide


Isovaleramide Moiety Intrinsic Anticonvulsant Activity: Cross‑Modal Comparison with Standard Drugs

The isovaleramide (3‑methylbutanamide) side chain present in the target compound is an independently validated anticonvulsant pharmacophore. In a mouse MES model, isovaleramide administered at 100 mg/kg p.o. conferred 90% protection against electroshock‑induced seizures, a level comparable to the reference antiepileptic drug sodium phenytoin at 20 mg/kg p.o. (100% protection) [1]. This contrasts with unsubstituted butanamide analogs in the benzofuran series where anticonvulsant activity is highly dependent on the nature of the side‑chain substitution [2].

Anticonvulsant Maximal electroshock seizure (MES) Isovaleramide pharmacophore

Linker‑Length Pharmacophore Differentiation: Propanamide vs. 3‑Methylbutanamide Topology

The 2013 propanamide series study established pharmacophore constraints for the 2‑benzoylbenzofuran‑3‑amide class. The most active propanamide analog, compound 6h, showed protection in MES at 30 mg/kg and in scMET at 100 mg/kg at 0.5 h and 4.0 h [1]. The 4‑substituted butanamide series (2012) exhibited potent activity for four of six compounds in anti‑MES tests at 30 mg/kg, with two compounds showing reduced neurotoxicity relative to phenytoin [2]. The target compound's 3‑methylbutanamide linker is intermediate in chain length between propanamide and butanamide, and its β‑methyl branching introduces steric bulk not present in either comparator series. This topological distinction is predicted to influence both receptor binding and metabolic stability, although direct comparative data for the 3‑methylbutanamide linker within the benzofuran series are not yet published.

Pharmacophore mapping Linker engineering Structure‑activity relationship

Neurotoxicity Profile Differentiation: Butanamide Series vs. Phenytoin Baseline

In the 2012 butanamide study, compounds IIIa and IIIe demonstrated lower neurotoxicity compared with the standard anticonvulsant phenytoin in the rotarod test [1]. Although the specific neurotoxicity of N-(2-benzoyl-1-benzofuran-3-yl)-3-methylbutanamide has not been reported, the class‑level observation that certain 2‑benzoylbenzofuran‑3‑amide analogs can achieve anticonvulsant efficacy with attenuated motor side effects is a critical selection criterion when prioritizing compounds for in‑vivo follow‑up. The isovaleramide moiety itself is associated with CNS‑active properties (anxiolytic, sedative) that may contribute to the overall neuropharmacological profile [2].

Neurotoxicity Rotarod test Therapeutic index

Dual Pharmacophore Hypothesis: Rationale for Prioritization Over Single‑Motif Analogs

N-(2-benzoyl-1-benzofuran-3-yl)-3-methylbutanamide uniquely juxtaposes two independently characterized anticonvulsant pharmacophores within a single molecular framework: (i) the 2‑benzoylbenzofuran nucleus, active in MES at 30 mg/kg in the butanamide and propanamide series [1] [2], and (ii) the isovaleramide side chain, active in MES at 100 mg/kg as a standalone entity [3]. No published benzofuran analog from the 2012 or 2013 series incorporates this dual‑motif design. Pharmacophore mapping of benzofuran‑acetamide compounds against standard drugs (phenobarbital, phenytoin, ralitolin, carbamazepine) suggests engagement of established anticonvulsant binding sites [4], though the additive or synergistic contribution of the isovaleramide motif has not been experimentally quantified.

Hybrid pharmacophore design Anticonvulsant Benzofuran‑amide

Procurement‑Relevant Application Scenarios for N-(2-benzoyl-1-benzofuran-3-yl)-3-methylbutanamide


Anticonvulsant Lead‑Identification Screening Libraries

The compound's dual‑pharmacophore architecture — combining the MES‑active 2‑benzoylbenzofuran core [1] with the independently validated isovaleramide anticonvulsant motif (90% MES protection at 100 mg/kg p.o.) [2] — makes it suitable for inclusion in focused anticonvulsant screening libraries where structural novelty and pharmacophore density are prioritized. Its unique β‑methyl‑branched linker distinguishes it from all published analogs in the 2012 butanamide and 2013 propanamide series [1] [3].

Structure‑Activity Relationship (SAR) Expansion Around the Benzofuran‑Amide Linker Region

The compound fills a structural gap in the benzofuran‑amide SAR landscape: neither the 4‑substituted butanamide series [1] nor the 3‑substituted propanamide series [3] includes a β‑branched four‑carbon linker. Systematic procurement of this analog alongside linear‑chain comparators enables linker‑topology SAR studies that may reveal optimal steric and conformational parameters for anticonvulsant activity and pharmacokinetics.

Neurotoxicity‑Sparing Analog Selection for In‑Vivo Follow‑Up

Given that certain butanamide‑series compounds (IIIa, IIIe) exhibited lower neurotoxicity than phenytoin in the rotarod test [1], the 3‑methylbutanamide analog represents a structurally related candidate for neurotoxicity profiling. Procurement for comparative neurotoxicity assessment alongside known butanamide and propanamide leads can help establish whether the branched linker maintains or improves the therapeutic index relative to phenytoin [1] [3].

Hybrid Pharmacophore Validation in Multi‑Target Anticonvulsant Strategies

The isovaleramide moiety is reported to modulate the GABAergic system and inhibit alcohol dehydrogenase [2], while benzofuran‑amides map to classical anticonvulsant pharmacophores (phenobarbital, phenytoin, carbamazepine binding sites) [4]. Procurement of this compound enables experimental testing of the hypothesis that covalent fusion of these two motifs yields additive or synergistic anticonvulsant efficacy — a design strategy not yet explored in the published 2‑benzoylbenzofuran‑3‑amide literature.

Quote Request

Request a Quote for N-(2-benzoyl-1-benzofuran-3-yl)-3-methylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.